molecular formula C16H14O3S2 B12812134 Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- CAS No. 23877-34-1

Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl-

Cat. No.: B12812134
CAS No.: 23877-34-1
M. Wt: 318.4 g/mol
InChI Key: NOFMMKQQXVLNNS-UHFFFAOYSA-N
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Description

Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- is a complex organic compound characterized by its unique structure, which includes a dithiolan ring with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- typically involves the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This method is versatile and can be adapted to produce a range of related compounds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanone, (1,1-dioxido-5-phenyl-1,2-dithiolan-4-yl)phenyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Properties

CAS No.

23877-34-1

Molecular Formula

C16H14O3S2

Molecular Weight

318.4 g/mol

IUPAC Name

(1,1-dioxo-5-phenyldithiolan-4-yl)-phenylmethanone

InChI

InChI=1S/C16H14O3S2/c17-15(12-7-3-1-4-8-12)14-11-20-21(18,19)16(14)13-9-5-2-6-10-13/h1-10,14,16H,11H2

InChI Key

NOFMMKQQXVLNNS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(S(=O)(=O)S1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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